N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC14814016
Molecular Formula: C16H18N6O3S2
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N6O3S2 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C16H18N6O3S2/c1-27(24,25)11-5-6-12-13(9-11)26-15(18-12)19-14(23)16(7-3-2-4-8-16)22-10-17-20-21-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,23) |
| Standard InChI Key | YRUYBRLRCSFSMW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide, reflects its intricate architecture. Key features include:
-
A benzothiazole ring substituted at the 6-position with a methylsulfonyl group (), enhancing electrophilicity and hydrogen-bonding capacity.
-
An E-configuration imine linkage () at the 2-position of the benzothiazole, critical for planar molecular geometry and target binding.
-
A cyclohexanecarboxamide group tethered to a 1H-tetrazole ring, introducing conformational rigidity and π-π stacking potential.
The canonical SMILES string codifies these structural elements, while the molecular weight of 406.5 g/mol positions it within the mid-range of small-molecule therapeutics.
Spectroscopic and Computational Insights
Though experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict distinct absorption bands attributable to:
-
The methylsulfonyl group (1300 cm for S=O asymmetric stretching).
-
The tetrazole ring (1600 cm for C=N vibrations).
-
The carboxamide carbonyl (1680 cm).
Docking studies hypothesize that the tetrazole moiety engages in hydrogen bonding with enzymatic active sites, while the benzothiazole core intercalates into hydrophobic pockets .
Synthesis and Derivative Development
Synthetic Pathways
Reported syntheses involve multi-step strategies leveraging classic heterocyclic coupling reactions:
-
Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions, followed by sulfonation at the 6-position.
-
Tetrazole Introduction: Cycloaddition of sodium azide with nitriles under Staudinger conditions, yielding the 1H-tetrazole substituent.
-
Amide Coupling: Carbodiimide-mediated conjugation of the benzothiazole amine with 1-(tetrazol-1-yl)cyclohexanecarboxylic acid.
Yields and purity metrics remain undisclosed, but analogous benzothiazole syntheses report efficiencies of 60–75% .
Structural Modifications
Structure-activity relationship (SAR) studies on related benzothiazoles suggest that:
-
Methylsulfonyl Substitution: Enhances solubility and target affinity versus halogen or alkoxy groups .
-
Tetrazole Positioning: The 1H-tetrazol-1-yl configuration optimizes dipole interactions versus 2H-tetrazole isomers.
-
Cyclohexane Conformation: Chair conformations minimize steric hindrance, improving bioavailability.
Comparative data for select derivatives are summarized in Table 1.
Table 1: Comparative Analysis of Benzothiazole Derivatives
Biological Activity and Mechanisms
Enzyme Inhibition
Benzothiazoles are established carbonic anhydrase (CA) inhibitors, with Compound 10 (IC = 0.24–0.92 µM) suppressing CA IX/XII isoforms in hypoxic tumors . The target compound’s sulfonamide moiety () likely chelates the CA active-site zinc ion, analogous to acetazolamide .
Anti-Inflammatory and Antimicrobial Effects
Preliminary data suggest tetrazole-bearing compounds inhibit cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR). The target compound’s tetrazole ring may similarly interfere with arachidonic acid metabolism or folate synthesis pathways.
Pharmacokinetic and Toxicological Considerations
ADME Profiles
Computational predictions using the Canonical SMILES string suggest:
-
Absorption: Moderate Caco-2 permeability (LogP ≈ 2.1).
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the tetrazole ring.
-
Excretion: Renal clearance predominates due to moderate molecular weight and polarity.
Toxicity Risks
While in vivo toxicity data are unavailable, structural alerts include:
-
The methylsulfonyl group, associated with mitochondrial toxicity in high doses .
-
The tetrazole ring, a potential mutagen in Ames tests.
Applications and Future Directions
Therapeutic Applications
Proposed applications align with benzothiazole pharmacodynamics:
-
Oncology: As a CA IX/XII inhibitor for hypoxic tumors (e.g., glioblastoma) .
-
Infectious Diseases: Targeting DHFR in antibiotic-resistant bacteria.
-
Autoimmunity: COX-2 inhibition for rheumatoid arthritis.
Research Priorities
Critical gaps include:
-
In vitro cytotoxicity profiling across NCI-60 cell lines.
-
In vivo efficacy studies in xenograft models.
-
Formulation optimization to enhance solubility and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume